[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine
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Overview
Description
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine is a compound that features a benzodiazole ring attached to a phenylmethanamine structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , a protein that plays a crucial role in cell division and structure.
Mode of Action
It’s hypothesized that it may interact with its targets in a manner similar to other benzimidazole derivatives . These compounds typically bind to their targets, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Given its potential interaction with tubulin , it may impact pathways related to cell division and structure.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of benzodiazole derivatives with phenylmethanamine under specific conditions. One common method involves the use of a condensation reaction where the benzodiazole ring is formed first, followed by its attachment to the phenylmethanamine moiety. The reaction conditions often require a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve specific temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine include other benzodiazole derivatives such as:
- Benzodiazole
- Benzimidazole
- Benzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBJHDHYCIYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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